2-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Overview
Description
2-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is a complex organic compound that has garnered attention in various fields of scientific research
Mechanism of Action
Target of Action
The primary target of this compound is the 5HT2-D2 receptor . This receptor is a type of serotonin receptor and dopamine receptor, which are both critical neurotransmitters in the brain. The 5HT2-D2 receptor plays a significant role in regulating mood, cognition, and perception.
Mode of Action
The compound acts as an antagonist at the 5HT2-D2 receptor . This means it binds to the receptor and blocks its activity, preventing the neurotransmitters serotonin and dopamine from activating the receptor. This action can lead to changes in the transmission of signals in the brain, which can affect various neurological and psychological processes.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context in which it is used. For instance, in the treatment of schizophrenia and related psychoses, the compound’s antagonistic action at the 5HT2-D2 receptor can help to alleviate symptoms by restoring balance to neurotransmitter systems in the brain .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors like diet and concurrent medications. Understanding these influences is crucial for optimizing the use of the compound in a therapeutic context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of a thioamide and a piperazine derivative, followed by cyclization to form the benzothiolo[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups like halides or alkyl chains.
Scientific Research Applications
2-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in treating psychiatric disorders like schizophrenia.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Olanzapine: A structurally related compound used in the treatment of schizophrenia and bipolar disorder.
Clozapine: Another antipsychotic with a similar mechanism of action but different side effect profile.
Quetiapine: Shares some structural similarities and is used to treat similar conditions.
Uniqueness
2-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is unique due to its specific structural configuration, which may offer distinct pharmacological properties compared to other compounds. Its potential for fewer side effects and improved efficacy in certain patient populations makes it a compound of significant interest in medicinal chemistry.
Properties
IUPAC Name |
2-methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-11-17-15(20-9-7-19(2)8-10-20)14-12-5-3-4-6-13(12)21-16(14)18-11/h3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHYHWFZCRIXAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325131 | |
Record name | 2-methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644351 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313515-54-7 | |
Record name | 2-methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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